molecular formula C23H19BrN2O4 B14447700 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- CAS No. 73287-55-5

1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo-

Cat. No.: B14447700
CAS No.: 73287-55-5
M. Wt: 467.3 g/mol
InChI Key: BUFKXMCKNWZUMN-UHFFFAOYSA-N
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Description

1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- is a complex organic compound with a molecular formula of C36H32BrFN6O5 and a molecular weight of 727.5789 g/mol

Preparation Methods

The synthesis of 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated systems, and stringent quality control measures to ensure consistency and safety in the production of the compound.

Chemical Reactions Analysis

1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the bromine and hydroxyl positions, using reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups and properties.

Scientific Research Applications

1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- include other indene derivatives, quinoline-based compounds, and carboxamides. These compounds share structural similarities but may differ in their functional groups, reactivity, and applications. The uniqueness of 1H-Indene-5-carboxamide lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Similar Compounds

  • Indene derivatives
  • Quinoline-based compounds
  • Carboxamides

Properties

CAS No.

73287-55-5

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

2-(4-bromo-3-hydroxyquinolin-2-yl)-N,N-diethyl-1,3-dioxoindene-5-carboxamide

InChI

InChI=1S/C23H19BrN2O4/c1-3-26(4-2)23(30)12-9-10-13-15(11-12)21(28)17(20(13)27)19-22(29)18(24)14-7-5-6-8-16(14)25-19/h5-11,17,29H,3-4H2,1-2H3

InChI Key

BUFKXMCKNWZUMN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br

Origin of Product

United States

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